Cas no 88335-93-7 ((1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester)

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester structure
88335-93-7 structure
Product Name:(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
CAS-Nr.:88335-93-7
MF:C9H12O4
MW:184.189183235168
MDL:MFCD00075490
CID:61157
PubChem ID:354334819
Update Time:2024-10-26

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1S,2R)-1-methyl cis-1,2,3,6-tetrahydro-phthalate
    • 1-METHYL (1S,2R)-(+)-CIS-1,2,3,6-TETRAHYDROPHTHALATE
    • (1S,2R)-1-METHYL CIS-1,2,3,6-TETRAHYDROPHTHALATE
    • (1S,2R)-1-METHYL CIS-4-CYCLOHEXENE-1,2-DICARBOXYLATE
    • (1S,2R)-4-Cyclohexene-1,2-dicarboxylic acid monomethyl ester
    • (1S,2R)-CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID 1-MONOMETHYL ESTER
    • 6-MCCA
    • 6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid
    • 1-METHYL (1S 2R)-(+)-CIS-1 2 3 6- &
    • 2-Hydrogen 1-Methyl (1S,2R)-1,2,3,6-Tetrahydrophthalate
    • 3-Methyltetrahydrophthalic anhydride
    • 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
    • i>,2<i>R<
    • (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid
    • (1S,2R)-1,2,3,6-Tetrahydrophthalic Acid 2-Hydrogen 1-Methyl Ester
    • 1-Methyl (1S,2R)-4-cyclohexene-1,2-dicarboxylate (ACI)
    • 4-Cyclohexene-1,2-dicarboxylic acid, monomethyl ester, (1S,2R)- (9CI)
    • 4-Cyclohexene-1,2-dicarboxylic acid, monomethyl ester, (1S-cis)- (ZCI)
    • (1R,2S)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid
    • (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
    • H1652
    • CS-16742
    • cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
    • AKOS015894384
    • 2,2',2''-[Methylidynetris(oxy)]tris[propane]; Tri(2-propyl) orthoformate; Tri(prop-2-yl) orthoformate; Tri-iso-propyl orthoformate;
    • CS-0102864
    • (1S,2R)-1-Methyl cis-1,2,3,6-tetrahydrophthalate, >=97.0% (sum of enantiomers, HPLC)
    • SCHEMBL418463
    • InChI=1/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s
    • 93603-11-3
    • (1R, 6S)-6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid
    • (1 R,6S)-6-Methoxycarbonyl-3-cyclohexene-1-carboxylic Acid
    • 88335-93-7
    • MFCD00075490
    • D76313
    • (1R, 2S)-2-methoxycarbonylcyclohex-4-ene-1-carboxylic acid
    • MYYLMIDEMAPSGH-RQJHMYQMSA-N
    • (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylicacid
    • (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
    • MDL: MFCD00075490
    • Inchi: 1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
    • InChI-Schlüssel: MYYLMIDEMAPSGH-RQJHMYQMSA-N
    • Lächelt: C([C@H]1CC=CC[C@H]1C(=O)O)(=O)OC
    • BRN: 5262096

Berechnete Eigenschaften

  • Genaue Masse: 184.07400
  • Monoisotopenmasse: 184.074
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 244
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: 0.8
  • Topologische Polaroberfläche: 63.6

Experimentelle Eigenschaften

  • Farbe/Form: Weiße Kristalle
  • Dichte: 1.231
  • Schmelzpunkt: 64.0 to 68.0 deg-C
  • Siedepunkt: 306.5±42.0 °C at 760 mmHg
  • Flammpunkt: 121 ºC
  • Brechungsindex: 1.504
  • Wasserteilungskoeffizient: Insoluble in water.
  • PSA: 63.60000
  • LogP: 0.82640
  • Spezifische Rotation: 13 º (c=1, acetone)
  • Optische Aktivität: [α]20/D +11.5±1°, c = 1% in acetone
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 0.0±1.4 mmHg at 25°C

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Sicherheitsinformationen

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Preismehr >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
88335-93-7 97%
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R87280-5g
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
88335-93-7 97%
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C992040-50mg
(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
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C992040-100mg
(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
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$ 87.00 2023-04-17
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C992040-500mg
(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
88335-93-7
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$ 253.00 2023-04-17
TRC
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(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
88335-93-7
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$ 285.00 2022-06-06
Apollo Scientific
OR307028-1g
(1R,6S)-cis-6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
88335-93-7 95
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£80.00 2025-02-19

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Carboxyl esterase Solvents: Acetone ,  Water ;  7 d, pH 8, rt
Referenz
Compelling P1 substituent affect on metalloprotease binding profile enables the design of a novel cyclohexyl core scaffold with excellent MMP selectivity and HER-2 sheddase inhibition
Burns, David M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3525-3530

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referenz
A remarkable temperature effect in the desymmetrization of bridged meso-tricyclic succinic anhydrides with chiral oxazolidin-2-ones
Chaubey, Narendra R.; et al, RSC Advances, 2011, 1(3), 393-396

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Quinidine
Referenz
2-Azidoethoxy derivatives of 2-aminocyclohexanecarboxylic acids (ACHC): interesting building blocks for the synthesis of cyclic β-peptide conjugates
Reina, Jose J.; et al, Tetrahedron, 2011, 67(32), 5770-5775

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; rt → reflux; 48 h, reflux
2.1 Reagents: Sodium bicarbonate Catalysts: Carboxyl esterase Solvents: Water ;  70 min, pH 8, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Scale-Up of a Recombinant Pig Liver Esterase-Catalyzed Desymmetrization of Dimethyl Cyclohex-4-ene-cis-1,2-dicarboxylate
Suess, Philipp; et al, Organic Process Research & Development, 2014, 18(7), 897-903

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, pH 8.5, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Enzymatic Desymmetrization of Dimethyl Cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid
Goswami, Animesh; et al, Organic Process Research & Development, 2009, 13(3), 483-488

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Quinidine Solvents: Toluene ;  8 h, -55 °C; 3 d, -18 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
The first total synthesis of (+)-mucosin
Henderson, Alan R.; et al, Chemical Communications (Cambridge, 2012, 48(28), 3409-3411

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Quinidine Solvents: Toluene
Referenz
Enantiotopic-group differentiation. Catalytic asymmetric ring-opening of prochiral cyclic anhydrides with methanol, using Cinchona alkaloids
Hiratake, Jun; et al, Journal of the Chemical Society, 1987, (5), 1053-8

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Quinidine Solvents: Carbon tetrachloride ,  Toluene
Referenz
Improved synthesis of both enantiomers of trans-4-cyclohexene-1,2-dicarboxylic acid
Bernardi, Anna; et al, Tetrahedron: Asymmetry, 1999, 10(17), 3403-3407

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water ;  acidified, rt
1.3 Solvents: Diethyl ether
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referenz
A remarkable temperature effect in the desymmetrization of bridged meso-tricyclic succinic anhydrides with chiral oxazolidin-2-ones
Chaubey, Narendra R.; et al, RSC Advances, 2011, 1(3), 393-396

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Amberlyst 15 Solvents: Methanol ;  5 d, rt; 9 d, rt
2.1 Reagents: Sodium hydroxide Catalysts: Carboxyl esterase Solvents: Water ;  56.5 h, pH 7, 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Pre-organization of the Core Structure of E-Selectin Antagonists
Schwizer, Daniel; et al, Chemistry - A European Journal, 2012, 18(5), 1342-1351

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C; 0 °C → 28 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Tetrahydrofuran ;  15 min, 28 °C
1.3 Reagents: Citric acid Solvents: Water ;  acidified, 28 °C
1.4 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  cooled; 2 h, rt
1.5 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Sodium bisulfate Solvents: Water ;  acidified, rt
2.3 Solvents: Diethyl ether
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, 0 °C
Referenz
A remarkable temperature effect in the desymmetrization of bridged meso-tricyclic succinic anhydrides with chiral oxazolidin-2-ones
Chaubey, Narendra R.; et al, RSC Advances, 2011, 1(3), 393-396

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Raw materials

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Preparation Products

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester Lieferanten

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(CAS:88335-93-7)(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
Bestellnummer:A842543
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Menge:5g
Reinheit:99%
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Preis ($):158.0
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Amadis Chemical Company Limited
(CAS:88335-93-7)(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic Acid 1-Monomethyl Ester
A842543
Reinheit:99%
Menge:5g
Preis ($):158.0
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